molecular formula C17H28N4O7S B13826586 S-(Hexamethylcarbamoyl)glutathione

S-(Hexamethylcarbamoyl)glutathione

Cat. No.: B13826586
M. Wt: 432.5 g/mol
InChI Key: ITLJVMAXYDSVSZ-RYUDHWBXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(Hexamethylcarbamoyl)glutathione involves the reaction of glutathione with hexamethylcarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

S-(Hexamethylcarbamoyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(Hexamethylcarbamoyl)glutathione is widely used in scientific research, particularly in the fields of:

Mechanism of Action

S-(Hexamethylcarbamoyl)glutathione exerts its effects through its interaction with various molecular targets and pathways. It participates in the detoxification process by conjugating with electrophilic compounds, thereby neutralizing their reactivity. This conjugation is facilitated by the enzyme glutathione S-transferase, which catalyzes the transfer of the hexamethylcarbamoyl group to the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(Hexamethylcarbamoyl)glutathione is unique due to its hexamethylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to other glutathione derivatives. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

Molecular Formula

C17H28N4O7S

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(azepane-1-carbonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H28N4O7S/c18-11(16(26)27)5-6-13(22)20-12(15(25)19-9-14(23)24)10-29-17(28)21-7-3-1-2-4-8-21/h11-12H,1-10,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1

InChI Key

ITLJVMAXYDSVSZ-RYUDHWBXSA-N

Isomeric SMILES

C1CCCN(CC1)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1CCCN(CC1)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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